
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for the synthesis of nucleotides, amino acids, and other important molecules in cancer cells. This compound binds to the active site of glutaminase, inhibiting its activity and leading to a decrease in the levels of glutamate and other downstream metabolites. This disruption of cancer cell metabolism ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Inhibition of glutaminase by this compound leads to a decrease in the levels of glutamate and other downstream metabolites, which results in a disruption of cancer cell metabolism. This disruption ultimately leads to cell death. In addition, this compound has been shown to induce autophagy, a cellular process that can lead to cell death or survival depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide is its specificity for glutaminase. This specificity allows for the selective targeting of cancer cells that overexpress glutaminase, while sparing normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
The potential therapeutic applications of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide are still being explored. One future direction is the development of more potent and selective glutaminase inhibitors. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is being investigated. Finally, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-bromobenzylamine with 2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death in cancer cells. This compound has been found to be effective in inhibiting the growth of many types of cancer cells, including breast cancer, lung cancer, and glioblastoma.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-12-5-3-11(4-6-12)9-18-14(21)13-10-23-15(19-13)16(22)20-7-1-2-8-20/h3-6,10H,1-2,7-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXHEXLXWWZNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

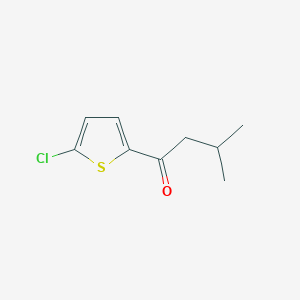

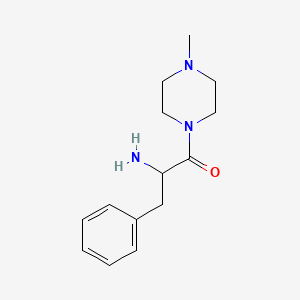
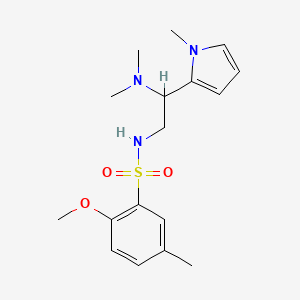
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
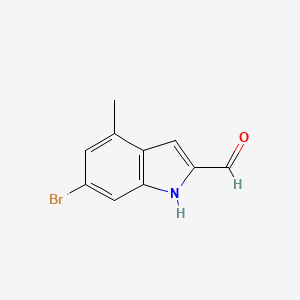
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)
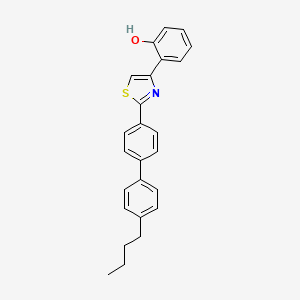
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
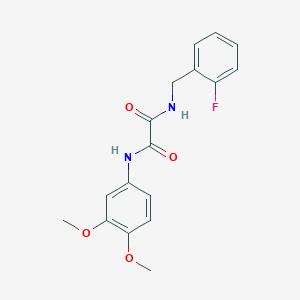

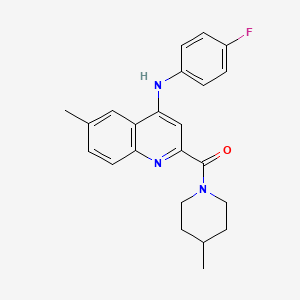
methanone](/img/structure/B2897195.png)
![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)